Promethazine sulfoxide

Cytotoxicity Metabolite safety Phenothiazine

Procure this official BP/EP Promethazine Impurity D reference standard, derived via CYP2D6-mediated sulfoxidation and pharmacologically deactivated vs. the parent drug. Mandated for ANDA impurity profiling, this chiral metabolite requires authentic, traceable material for enantioselective LC-MS/MS method validation due to its (S)-enantioselective formation. Generic reagents lack the pharmacopoeial certificate and chiral characterization essential for regulatory submission and accurate metabolite quantification.

Molecular Formula C17H20N2OS
Molecular Weight 300.4 g/mol
CAS No. 7640-51-9
Cat. No. B023261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethazine sulfoxide
CAS7640-51-9
SynonymsN,N,α-Trimethyl-10H-phenothiazine-10-ethanamine 5-Oxide; _x000B_N-[2-(Dimethylamino)propyl]phenothiazine S-Oxide;  Promethazine 5-Oxide;  _x000B_Promethazine 5-Sulfoxide;  Romergan Sulfoxide; 
Molecular FormulaC17H20N2OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C
InChIInChI=1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
InChIKeyOWTCLFIFAFHQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Promethazine Sulfoxide (CAS 7640-51-9): A Critical Oxidative Metabolite and Pharmacopoeial Reference Standard for Promethazine Analytical Development


Promethazine sulfoxide (PMZSO, C₁₇H₂₀N₂OS) is the primary sulfoxide metabolite of promethazine (PMZ), a first-generation phenothiazine antihistamine. It is formed predominantly via S-oxidation catalyzed by cytochrome P450 (CYP) isoform CYP2D6 in the liver, representing the major route of promethazine biotransformation [1]. Unlike the parent drug, which is a racemic mixture with documented H1 receptor antagonism, PMZSO is a chiral metabolite that has been shown to possess markedly reduced or absent pharmacological activity at the histamine receptor and is primarily utilized as an analytical reference standard [2]. It is officially designated as Promethazine EP Impurity D and Promethazine BP Impurity D in major pharmacopoeias, underscoring its essential role in pharmaceutical quality control rather than as a therapeutic agent [3].

Why Substituting Promethazine Sulfoxide with the Parent Drug or Other Metabolites Compromises Analytical Integrity and Research Reproducibility


The interchange of promethazine sulfoxide with promethazine (PMZ) or its demethylated metabolites (e.g., N-desmethylpromethazine, DMPMZ) is not scientifically valid due to fundamental differences in their physicochemical, metabolic, and pharmacological profiles. PMZSO, unlike the active parent compound PMZ (EC50 2.33 mg/L in cytotoxicity assays), demonstrates minimal to no activity (EC50 >4 mg/L), confirming it is a deactivated metabolic end-product, a critical distinction for metabolite identification and quantification in pharmacokinetic and toxicological studies [1]. Furthermore, the chiral nature of PMZSO, with documented enantioselective formation favoring (S)-PMZSO over (R)-PMZSO in human liver microsomes, introduces an analytical layer of complexity absent in achiral substitutes, necessitating the use of authentic, well-characterized reference material for accurate enantioseparation and quantification [2]. Its official status as a BP and EP reference standard for impurity profiling further mandates its specific use for compliance with global pharmacopoeial monograph testing of promethazine active pharmaceutical ingredient (API) [3].

Quantitative Differentiation of Promethazine Sulfoxide (CAS 7640-51-9): A Comparative Evidence Guide Against Promethazine and Desmethyl Metabolites


Reduced Cytotoxicity Compared to Parent Promethazine

Promethazine sulfoxide (PMZSO) exhibits significantly reduced cytotoxicity compared to the parent compound promethazine (PMZ), underscoring its role as a deactivated metabolite. In 48-hour cytotoxicity assays, PMZSO as a racemate showed no measurable effect up to the highest concentration tested (EC50 >4 mg/L), while the active parent drug PMZ (racemate) demonstrated a clear cytotoxic effect with an EC50 of 2.33 mg/L [1].

Cytotoxicity Metabolite safety Phenothiazine

Enantioselective Metabolic Formation of (S)-PMZSO over (R)-PMZSO in Human Liver Microsomes

The formation of promethazine sulfoxide is enantioselective in human liver microsomes (HLM). In a two-hour assay, the concentration of (S)-PMZSO was found to be higher than that of (R)-PMZSO, indicating a preference in the CYP2D6-mediated sulfoxidation pathway [1]. This contrasts with the other major chiral metabolite, desmonomethyl promethazine (DMPMZ), which showed the opposite enantioselectivity with (R)-DMPMZ > (S)-DMPMZ [1]. Furthermore, overall PMZSO concentrations were higher compared to DMPMZ concentrations [1].

Enantioselectivity Metabolism CYP2D6

Achievable Milligram-Scale Enantioresolution and Purity for Chiral Studies

The enantioseparation of PMZSO enantiomers can be achieved at a milligram scale using a semi-preparative column with amylose 3,5-dimethylphenylcarbamate (AD) as the chiral selector, a process which is not applicable to achiral comparators [1]. The resulting enantiomeric purity values for the isolated (R)- and (S)-PMZSO were reported to range between 94.4% and 99.7% [1].

Chiral chromatography Enantioseparation Analytical method development

Regulatory Primacy as an Officially Designated Pharmacopoeial Reference Standard

Promethazine sulfoxide is formally designated as Promethazine EP Impurity D and BP Impurity D, and is supplied as a British Pharmacopoeia (BP) Reference Standard intended for use in laboratory tests specifically prescribed in the British Pharmacopoeia [1]. This official status distinguishes it from generic chemical reagents or non-pharmacopoeial metabolites, as it comes with a defined, traceable purity profile that meets stringent regulatory requirements for use in Abbreviated New Drug Applications (ANDA) and commercial production of Promethazine [2].

Pharmacopoeia Reference standard Impurity profiling

Analytical Sensitivity: Comparable Sub-ppb Detection Limits in Complex Biological Matrices

A validated HPLC-MS/MS method for the determination of promethazine and its metabolites in swine edible tissues demonstrated identical analytical sensitivity for promethazine sulfoxide (PMZSO) and the parent drug promethazine (PMZ). Both compounds exhibited a limit of detection (LOD) of 0.05 μg/kg and a limit of quantification (LOQ) of 0.1 μg/kg in muscle, liver, and kidney samples [1]. In contrast, the demethylated metabolite Nor1PMZ (N-desmethylpromethazine) was less sensitive, with LOD and LOQ values of 0.1 μg/kg and 0.5 μg/kg, respectively, in the same tissues [1].

LC-MS/MS Food safety Method validation

Pronounced First-Pass Metabolism Alters Pharmacokinetic Curve Shape

The pharmacokinetics of promethazine sulfoxide (PMZSO) are consistent with a pronounced hepatic first-pass effect following oral administration of promethazine. While the area under the curve (AUC) for PMZSO is not route-dependent, a marked alteration in the shape of the metabolite plasma concentration-time curve is observed when comparing oral and intravenous administration of the parent drug [1]. This contrasts with the parent drug promethazine, whose oral availability is only 25% due to high hepatic extraction, with less than 1% excreted unchanged in urine [1].

Pharmacokinetics First-pass effect Metabolism

Optimal Scientific and Industrial Use Cases for Promethazine Sulfoxide (CAS 7640-51-9) Driven by Quantitative Evidence


Pharmacopoeial Impurity Profiling and GMP Batch Release Testing of Promethazine API

Procure promethazine sulfoxide as a British Pharmacopoeia (BP) or European Pharmacopoeia (EP) Reference Standard for the identification and quantification of Impurity D in promethazine active pharmaceutical ingredient (API) and finished drug products [1]. This application is mandated by official monographs and is non-negotiable for compliance with Abbreviated New Drug Applications (ANDA) and commercial production [1]. The use of a generic chemical reagent is not acceptable due to the lack of a pharmacopoeial certificate of analysis and traceable purity.

Development of Enantioselective Bioanalytical Methods for Metabolic and Forensic Studies

Utilize promethazine sulfoxide as a critical analyte and chiral reference material in the development and validation of enantioselective LC-MS/MS or HPLC methods for human or animal biological matrices (plasma, urine, tissues) [1][2]. The demonstrated enantioselective formation of (S)-PMZSO over (R)-PMZSO in human liver microsomes [1] and the feasibility of achieving high-purity milligram-scale enantioresolution [2] make it an indispensable tool for studies investigating stereoselective metabolism, pharmacokinetics, or toxicity of promethazine, where the use of racemic or achiral substitutes would obscure critical chiral-specific data.

Calibration and Quality Control for Food Safety Residue Monitoring Programs

Employ promethazine sulfoxide as a certified reference material for calibration standards and quality control samples in regulatory or industrial food safety testing laboratories. The validated HPLC-MS/MS method confirms that PMZSO can be detected with high sensitivity (LOQ 0.1 μg/kg) in edible swine tissues such as muscle, liver, kidney, and fat, making it a key marker for monitoring veterinary drug residues and ensuring food safety compliance [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies Using Human Liver Models

Include promethazine sulfoxide as a primary endpoint metabolite in in vitro drug metabolism assays using human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2D6). Quantifying the formation of PMZSO, the major sulfoxide metabolite [1], provides a direct, specific measure of CYP2D6-mediated S-oxidation activity. This is a more selective and informative approach than monitoring the depletion of the promethazine parent drug alone, and is essential for characterizing the metabolic pathway and potential for enantioselective drug-drug interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Promethazine sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.